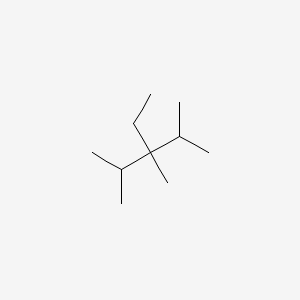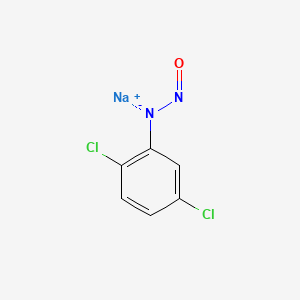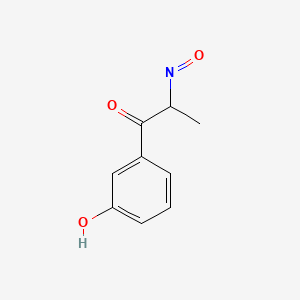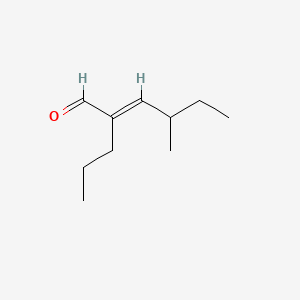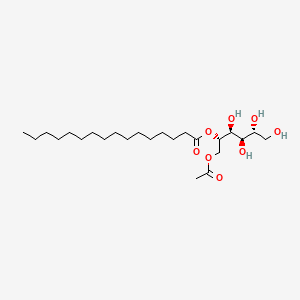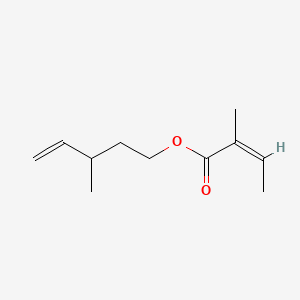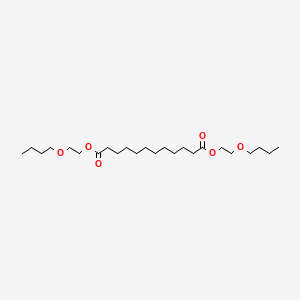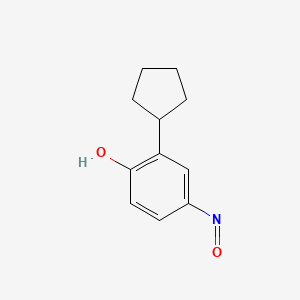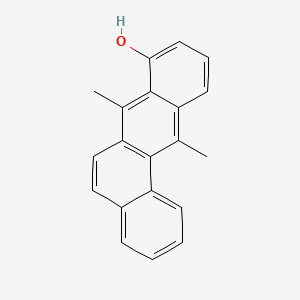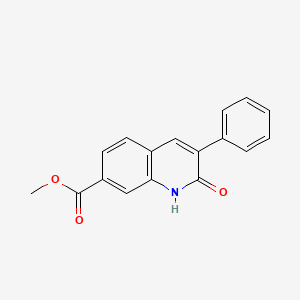
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its aromatic structure, which includes a benzonitrile group substituted with chlorine and dichlorophenoxy groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with 3,4-dichlorophenol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Aminobenzonitriles.
Scientific Research Applications
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the chlorine and phenoxy substitutions.
2-Chlorobenzonitrile: Contains a single chlorine substitution on the benzonitrile ring.
3,4-Dichlorophenoxyacetic Acid: Shares the dichlorophenoxy group but differs in the functional group attached to the aromatic ring.
Uniqueness: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
99902-89-3 |
|---|---|
Molecular Formula |
C13H6Cl3NO |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
5-chloro-2-(3,4-dichlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H6Cl3NO/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-6H |
InChI Key |
XIJAMFINYREQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
